tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound characterized by its unique azabicyclo structure, which plays a significant role in its chemical properties and biological applications. The molecular formula for this compound is , and it has a molecular weight of approximately . This compound is classified under azabicyclic compounds and is notable for its potential use in medicinal chemistry and as a building block for more complex molecules .
The synthesis of tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
The structure of tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate features a bicyclic framework with an amine substituent, contributing to its reactivity and interaction with biological targets.
CC(C)(C)OC(=O)N1CC2CC2C1CN .tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The choice of conditions significantly affects the yield and nature of the products formed.
The mechanism of action for tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with biological targets, potentially influencing enzyme mechanisms and protein-ligand interactions due to its structural features . The specific pathways and interactions are subjects of ongoing research.
The compound is typically an oil at room temperature and should be stored at low temperatures (around 4 degrees Celsius) to maintain stability .
tert-butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific uses:
This compound represents a significant area of interest due to its unique structure and potential applications across various fields of research and industry.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: